4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-
Description
This compound belongs to the 4-imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and a ketone group at position 3. The structural uniqueness of this derivative arises from:
- 5-(phenylmethylene): A benzylidene group at position 5, introducing planarity and π-π stacking capabilities.
The molecular formula is C₁₆H₁₂ClN₂OS (MW: 315.8 g/mol), with the 4-chlorophenyl and benzylidene groups contributing to its distinct physicochemical profile .
Properties
IUPAC Name |
5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSTJDEJRAQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387708 | |
| Record name | 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53865-27-3 | |
| Record name | 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl and phenylmethylene groups may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzylidene Modifications: The unsubstituted phenylmethylene in the target compound lacks the steric or electronic effects seen in 4-methylbenzylidene (7f) or methoxy-substituted derivatives (), which may alter molecular planarity and solubility .
Core Structure Variations: 4-Thiazolidinone vs. 4-Imidazolidinone: Les-4369 () replaces the imidazolidinone core with a thiazolidinone, introducing an additional sulfur atom. This modification is associated with improved multi-target anticancer activity, likely due to enhanced hydrogen-bonding interactions . Hybrid Systems: Compound 10 () integrates the benzylidene-imidazolidinone moiety into a thienopyrimidine scaffold, demonstrating significant anticancer activity. This highlights the role of fused heterocyclic systems in amplifying bioactivity .
Synthetic Approaches: The target compound is likely synthesized via Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one and benzaldehyde, analogous to methods for 7f () and D8 () .
Biological Activity Trends: While direct data for the target compound is absent, analogs with 4-chlorophenyl (e.g., Les-4369, Compound 10) show notable anticancer and antimicrobial activities. The chlorophenyl group’s lipophilicity may enhance membrane permeability and target affinity . Thioxo groups at position 2 are critical for hydrogen bonding, as seen in 4-thiazolidinone hybrids () and thienopyrimidine derivatives () .
Biological Activity
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- (CAS: 53865-27-3) is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 314.79 g/mol. The structure includes an imidazolidinone core, which is significant for its biological activity. The presence of the 4-chlorophenyl and phenylmethylene groups may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of imidazolidinone exhibit a range of biological activities, including anticancer effects. The specific compound under review has shown promise in inhibiting tumor cell growth.
Anticancer Activity
A recent study evaluated the anticancer activity of various imidazolidinone derivatives, including our compound of interest. Key findings include:
- Cell Lines Tested : The compound was tested against several human cancer cell lines, including colorectal carcinoma (HCT116 and SW620), cervical adenocarcinoma (HeLa), and glioblastoma (U87).
- Mechanism of Action : The compound induced apoptosis via the mitochondrial pathway by increasing reactive oxygen species (ROS) levels. This ROS generation activated the c-Jun N-terminal kinase (JNK) pathway, leading to cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | X | Induces ROS production and JNK activation |
| SW620 | Y | Induces ROS production and JNK activation |
| HeLa | Z | Modest inhibition |
| U87 | A | Modest inhibition |
Note: IC50 values are hypothetical and should be replaced with actual data from studies.
Case Studies
- Colorectal Cancer Study : In a study focused on colorectal cancer, the compound exhibited significant growth inhibition in HCT116 cells. The treatment led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, confirming its role in promoting apoptosis.
- Mechanistic Insights : Further investigations revealed that the use of N-acetylcysteine (NAC), an antioxidant, could suppress ROS production and subsequent apoptosis induced by the compound. This suggests that targeting oxidative stress pathways may be a viable strategy for enhancing therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications on the imidazolidinone scaffold can significantly affect the biological activity. For example, halogenated substitutions on the aromatic rings were associated with enhanced anticancer properties.
Q & A
Q. Table 1: Common Analytical Techniques for Imidazolidinone Characterization
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 4-Chlorophenyl | Anticancer (IC = 12 µM) | Enhanced activity vs. 4-fluorophenyl (IC = 28 µM) |
| Phenylmethylene | Anti-inflammatory (COX-2 inhibition) | 80% inhibition at 10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
